![molecular formula C18H22N4O B5640750 (1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640750.png)
(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
This compound is associated with a class of molecules that are of interest due to their potential therapeutic effects and unique chemical properties. It is structurally related to diazabicyclo[3.2.2]nonane derivatives which have been explored for various pharmacological activities, particularly in the context of nicotinic acetylcholine receptor agonists which are implicated in cognitive enhancement and other neurological functions.
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives involves complex chemical procedures that may include ring closure reactions, regioselective Friedel-Crafts acylation, and the use of nucleophilic catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). These processes are crucial for attaining the desired structural specificity and stereochemistry required for biological activity (Taylor et al., 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives includes specific stereochemical configurations and functional groups that are essential for their interaction with biological targets. X-ray crystallography and NMR spectroscopy are typically employed to characterize these structures, ensuring the correct conformation and stereochemistry are achieved for the intended biological activity (Bhatti et al., 2008).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions including Friedel-Crafts acylation, Mannich reactions, and aminomethylation, contributing to their complexity and diversity. The reactions are significant for the synthesis and functionalization of the core structure, enabling the exploration of pharmacological properties (Dotsenko et al., 2007).
properties
IUPAC Name |
[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(17-4-2-8-20-17)22-12-15-5-6-16(22)13-21(11-15)10-14-3-1-7-19-9-14/h1-4,7-9,15-16,20H,5-6,10-13H2/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXEMLGKWPXMF-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC=CN3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CN3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane |
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